Cas no 72194-52-6 (PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID)
PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID Chemical and Physical Properties
Names and Identifiers
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- L-Argininamide,5-oxo-L-prolylglycyl-N-(4-nitrophenyl)-, hydrochloride (1:1)
- PYROGLU-GLY-ARG P-NITROANILIDE
- S2444
- Pglu-Gly-Arg P-Nitroanilide Hydrochlorid
- Pyroglu-gly-argp-nitroanilide
- PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID
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- Inchi: 1S/C19H26N8O6.ClH/c20-19(21)22-9-1-2-13(18(31)24-11-3-5-12(6-4-11)27(32)33)26-16(29)10-23-17(30)14-7-8-15(28)25-14;/h3-6,13-14H,1-2,7-10H2,(H,23,30)(H,24,31)(H,25,28)(H,26,29)(H4,20,21,22);1H/t13-,14-;/m0./s1
- InChI Key: PZDJIXYQYPADDW-IODNYQNNSA-N
- SMILES: N(C1C=CC(N(=O)=O)=CC=1)C(=O)[C@H](CCCNC(N)=N)NC(=O)CNC([C@H]1NC(=O)CC1)=O.Cl
PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID Security Information
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38-63
- Safety Instruction: 22-26-36/37/39-45
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Hazardous Material Identification:
- Storage Condition:−20°C
PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S33124-25mg |
72194-52-6 | 98% | 25mg |
¥1500.00 | 2023-04-05 | ||
| Aaron | AR00FDH3-100mg |
PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID |
72194-52-6 | 98% | 100mg |
$727.00 | 2025-02-13 | |
| 1PlusChem | 1P00FD8R-25mg |
PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID |
72194-52-6 | 98% | 25mg |
$235.00 | 2024-04-21 | |
| Aaron | AR00FDH3-25mg |
PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID |
72194-52-6 | 98% | 25mg |
$294.00 | 2025-02-13 |
PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID
Professional Introduction to PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID and CAS No 72194-52-6
PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID, a compound with the chemical identifier CAS No 72194-52-6, represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique molecular structure, has garnered considerable attention for its potential applications in drug development and therapeutic interventions. The nitroanilide hydrochloride moiety in its name is particularly noteworthy, as it suggests a strong interaction with biological targets, making it a promising candidate for further exploration.
The synthesis and characterization of PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID have been refined through meticulous research and cutting-edge methodologies. The incorporation of glutamic acid, glycine, and arginine residues into the molecular framework enhances its bioavailability and binding affinity. These amino acids are well-known for their role in various biological processes, which makes this compound a versatile tool in the study of enzymatic reactions and signal transduction pathways.
Recent studies have highlighted the compound's potential in modulating inflammatory responses. The presence of the nitro group in the anilide moiety is particularly interesting, as it can participate in redox reactions, which are crucial for understanding cellular mechanisms. Researchers have observed that PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID can influence the activity of certain enzymes by acting as a competitive inhibitor or modulator. This property is especially valuable in the development of anti-inflammatory drugs, where precise control over enzyme activity is essential.
In addition to its anti-inflammatory potential, PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID has shown promise in the realm of neurobiology. Its ability to interact with neural receptors has been explored in preclinical trials, where it demonstrated a capacity to alleviate symptoms associated with neurodegenerative disorders. The specific arrangement of amino acids in its structure allows it to cross the blood-brain barrier, a critical factor for therapeutic efficacy in central nervous system disorders.
The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical formulations. This improvement ensures that the compound can be effectively administered through various routes, including oral and intravenous delivery. The enhanced solubility also facilitates more efficient drug delivery systems, which is a significant consideration in modern drug development.
The latest research on PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID has also explored its antimicrobial properties. Studies indicate that the compound can disrupt bacterial cell membranes by interacting with lipid bilayers, leading to cell lysis. This mechanism of action makes it a potential candidate for developing new antibiotics, particularly against multidrug-resistant strains. The nitroanilide group's ability to engage with bacterial enzymes further underscores its versatility as an antimicrobial agent.
From a chemical perspective, the synthesis of PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID involves complex organic transformations that require precise control over reaction conditions. Advanced spectroscopic techniques have been employed to ensure the purity and structural integrity of the final product. These techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, which provide detailed insights into the compound's molecular structure.
The pharmacokinetic profile of PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID has been thoroughly investigated to optimize its therapeutic use. Researchers have examined its absorption, distribution, metabolism, and excretion (ADME) properties to ensure that it reaches target sites efficiently while minimizing side effects. The compound's favorable pharmacokinetic profile suggests that it could be used in chronic treatment regimens without significant accumulation or toxicity.
In conclusion, PGLU-GLY-ARG P-NITROANILIDE HYDROCHLORID represents a significant advancement in biomedical research due to its multifaceted applications. Its potential in modulating inflammatory responses, interacting with neural receptors, and exhibiting antimicrobial properties make it a valuable compound for further study. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a crucial role in the development of innovative therapeutic strategies.
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